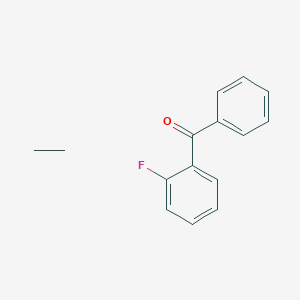

Ethane;(2-fluorophenyl)-phenylmethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H15FO |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

ethane;(2-fluorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H9FO.C2H6/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;1-2/h1-9H;1-2H3 |

InChI Key |

ICWLHWPOGGQFAP-UHFFFAOYSA-N |

Canonical SMILES |

CC.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Significance of Aryl Ketones and Fluorinated Organic Compounds in Contemporary Organic Chemistry

Aryl ketones, which feature a carbonyl group attached to at least one aromatic ring, are pivotal structures in organic chemistry. acs.org They are not only common motifs in a multitude of biologically active compounds and pharmaceuticals but also serve as versatile intermediates in organic synthesis. researchgate.netnih.gov The reactivity of the carbonyl group, combined with the electronic and steric influences of the aryl substituents, allows for a wide range of chemical transformations. acs.org Aryl ketones are key building blocks in the synthesis of numerous heterocyclic compounds, which are themselves prevalent in drug discovery. nih.gov Furthermore, the incorporation of aryl ketone moieties into larger molecular frameworks is a common strategy in the development of materials with specific photophysical properties. baranlab.org

The introduction of fluorine into organic molecules—a field known as organofluorine chemistry—imparts profound changes to their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. cambridgemedchemconsulting.com Fluorine's high electronegativity and relatively small size can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com These attributes are highly sought after in medicinal chemistry, where the strategic placement of fluorine atoms can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. nih.govu-tokyo.ac.jp In materials science, fluorinated compounds are utilized for their unique surface properties, such as in the creation of water- and oil-repellent coatings and high-performance polymers. acs.orgnih.gov

Research Imperatives and Scope for Ethane Bridged Aryl Ketone Analogues

Strategic Disconnection Approaches in Complex Aryl Ketone Synthesis

The planning of a synthetic route for complex molecules like ethane-bridged diaryl ketones relies heavily on retrosynthetic analysis. This technique involves breaking down the target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com

Retrosynthetic Analysis of Ethane-Bridged Diaryl Ketone Frameworks

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of complex molecules. wikipedia.org It involves deconstructing the target molecule into simpler precursor structures, a process that is repeated until readily available starting materials are identified. wikipedia.orgdeanfrancispress.com

For a target molecule like 1-(2-fluorophenyl)-2-phenylethanone, a key disconnection is the C-C bond between the carbonyl group and the α-carbon. This leads to two primary synthons: a (2-fluorophenyl)acyl cation and a benzyl (B1604629) anion. The corresponding synthetic equivalents for these synthons would be a 2-fluorobenzoyl derivative (e.g., 2-fluorobenzoyl chloride) and a benzyl organometallic reagent (e.g., benzylmagnesium bromide).

An alternative disconnection breaks the bond between the two phenyl rings and the ethane bridge. This approach would involve strategies to construct the ethane bridge between two pre-functionalized aromatic rings.

Key Bond Formations in the Synthesis of Fluorinated Benzophenone Derivatives

The synthesis of fluorinated benzophenone derivatives, which share structural similarities with the target molecule, often involves Friedel-Crafts acylation. google.com This reaction typically uses a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of a fluorinated benzene (B151609) ring with a benzoyl chloride derivative. google.com Another method involves the oxidation of a diarylmethane, which can be prepared by various coupling reactions. nih.gov

A versatile method for synthesizing both symmetrical and asymmetrical fluorinated benzophenones involves the sequential nucleophilic aromatic substitution of polyfluorinated benzophenones. nih.gov For instance, bis(2,4,5-trifluorophenyl)methanone can be synthesized and subsequently reacted with various nucleophiles to create a library of fluorinated derivatives. nih.gov

Contemporary Catalytic Approaches in Organic Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. These approaches are crucial for constructing the complex frameworks of ethane-bridged diaryl ketones and their analogues.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Carbon Bond Construction

Transition metal catalysis is a powerful tool for forming C-C bonds, which are central to the synthesis of diaryl ketones. pkusz.edu.cn Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are widely used to connect aryl groups. researchgate.net For the synthesis of diaryl ketones, a palladium-catalyzed C-H transformation has been developed, enabling the synthesis of ketones from aldehydes and (hetero)aryl halides. acs.org

Nickel-catalyzed reactions have also emerged as a valuable alternative for constructing these frameworks. For example, nickel-catalyzed electrochemical cross-coupling of acid chlorides with aryl halides provides a route to unsymmetrical ketones under mild conditions.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) with picolinamide (B142947) ligands | C-H activation of aldehydes with aryl halides | Good to excellent yields, gram-scale synthesis possible. | researchgate.netacs.org |

| Nickel(II) bromide bipyridine complex | Electrochemical cross-coupling of acid chlorides and aryl halides | Mild conditions, diaphragmless cell, good to high yields. | |

| Rhodium, Iridium, Palladium | Dehydrogenative coupling | Often requires strong oxidants and expensive metals. | researchgate.net |

| Silver(I) | Tandem thieme-connect.comthieme-connect.com-sigmatropic rearrangement/Myers-Saito cyclization | Formation of aromatic ketones from propargyl esters. | pkusz.edu.cn |

Organocatalysis and Biocatalysis in Stereoselective Syntheses

Asymmetric synthesis is crucial when chiral centers are present in the target molecule. Organocatalysis and biocatalysis offer green and efficient alternatives to metal-based catalysts for creating stereoselective products.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) reactions, which are fundamental C-C bond-forming reactions. youtube.com These catalysts can create chiral ketones with high enantioselectivity. nih.govacs.org For instance, a highly active organocatalyst has been shown to effect the asymmetric reductive amination of ketones to produce a diverse range of chiral amines. nih.gov Confined organocatalysts have also been developed for the highly enantioselective cyanosilylation of ketones. nih.gov

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and transaminases, are increasingly used for the synthesis of chiral alcohols and amines from ketones. acs.orgtcsedsystem.eduresearchgate.netnih.gov Biocatalytic kinetic resolution, using a wild-type KRED, has been successfully applied to the synthesis of sterically hindered chiral ketones with high enantiomeric excess. acs.org Directed evolution has been employed to engineer transaminases for the synthesis of complex chiral amines, demonstrating the power of biocatalysis in pharmaceutical manufacturing. nih.gov

| Catalyst Type | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Chiral Primary Amine/Ketone | Asymmetric α-hydroxylation of β-ketocarbonyls | Cooperative catalysis, excellent yield and enantioselectivity. | acs.org |

| Cinchona Alkaloid Derivatives | Asymmetric halogenation/semipinacol rearrangement | High yield and enantiomeric excess for β-haloketones. | acs.org |

| Ketoreductase (KRED) | Kinetic resolution of racemic ketones | High enantioselectivity for sterically hindered chiral ketones. | acs.org |

| Transaminase | Asymmetric synthesis of chiral amines from ketones | High efficiency and applicability in pharmaceutical synthesis. | nih.gov |

Photoredox and Electrochemical Methods in C-C and C-X Bond Formation

Photoredox and electrochemical methods represent cutting-edge techniques in organic synthesis, offering unique reactivity under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates, which can participate in a wide range of bond-forming reactions. nih.govsciencemadness.org Merged photoredox and N-heterocyclic carbene (NHC) catalysis has been used for the synthesis of ketones from carboxylic acids. chemrxiv.org Furthermore, photoredox catalysis can be employed for the α-arylation of ketones and the construction of C-S and C-Se bonds from unstrained ketone precursors. rsc.orgneu.edu Semiconductor quantum dots are also being explored as efficient and robust photoredox catalysts for C-C bond formation. acs.org

Electrochemical Synthesis: Electrochemical methods provide a sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. thieme-connect.comorganic-chemistry.org The electrochemical α-arylation of ketones has been achieved by reacting aryl diazonium salts with enol acetates. rsc.org Additionally, the nickel-catalyzed electrochemical cross-coupling of acid chlorides and organic halides offers a direct route to unsymmetrical ketones. Another innovative electrochemical approach involves the synthesis of ketones from organic halides and carbon monoxide, where a stainless steel anode provides the catalytic nickel species. rsc.org

Multistep Synthetic Routes and Methodological Advancements

Modern organic synthesis has moved towards more sophisticated and controlled methods for constructing complex molecules like fluorinated diaryl ketones. These advancements focus on iterative strategies, sequential reactions, and the integration of sustainable practices to enhance efficiency and reduce environmental impact.

Iterative synthesis provides a powerful approach for the systematic construction of complex molecules by repeatedly applying a reliable set of reactions. In the context of fluorinated diaryl ketones, this strategy allows for the controlled introduction of fluorine atoms and other functional groups. A common iterative approach involves the sequential coupling of aryl precursors.

One such strategy is the transition metal-catalyzed cross-coupling reaction. For instance, an iron-catalyzed arylation of aroyl cyanides presents an efficient route to diaryl ketones. nih.gov This methodology can be adapted into an iterative sequence where a functionalized aryl group is first coupled, followed by a subsequent fluorination step or the coupling of a pre-fluorinated aryl component.

Another key iterative method involves the direct, selective fluorination of a diaryl ketone scaffold. Electrophilic fluorinating agents like Selectfluor® are often employed for this purpose. scispace.comsapub.org The reaction can be controlled to introduce one or more fluorine atoms at specific positions, guided by the electronic properties of the substrate. For example, the fluorination of cyclic diketones using Selectfluor® has been shown to be influenced by the enol content and stability of the starting material, allowing for selective mono- or difluorination. scispace.com

Table 1: Comparison of Electrophilic Fluorinating Agents

| Fluorinating Agent | Abbreviation | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorine source, widely used in enantioselective fluorinations. mdpi.com |

The development of catalytic asymmetric fluorination represents a significant advancement, enabling the synthesis of chiral fluorinated molecules. nih.gov Organocatalysis, using chiral amines or phase-transfer catalysts, has emerged as a powerful tool for achieving high enantioselectivity in the α-fluorination of ketones and related compounds. mdpi.com

Sequential functionalization involves the stepwise modification of a molecule to build complexity in a controlled manner. This is particularly important for diaryl ketones where selectivity is paramount. The directed evolution of enzymes, for instance, has produced ketone synthases capable of highly regioselective oxidation of internal alkenes to ketones, a transformation that simplifies synthetic routes to complex ketone intermediates. chemrxiv.org

Site-selective coupling reactions are another cornerstone of sequential functionalization. By controlling reaction conditions, different parts of a molecule can be made to react selectively. For example, electrochemical methods can control reaction sites by simply turning electricity on or off. This "electrochemical reaction site switching" has been used for the site-selective sequential coupling of terminal alkynes to form bis(diaryl)butadiynes, a strategy that can be conceptually adapted for diaryl ketone synthesis. nih.gov

The synthesis of fluorinated ketones often relies on the selective transformation of functional groups. The catalytic oxidation of carbon-halogen bonds using water as the oxidant represents a novel transformation where secondary halides are converted to ketones. acs.org This method has been successfully applied to the oxidation of challenging C-F bonds. acs.org Furthermore, transition metal-catalyzed reactions, such as asymmetric allylic alkylation, provide an efficient pathway for creating stereocenters adjacent to a fluorine-bearing carbon. nih.gov

Table 2: Examples of Selective Transformations in Ketone Synthesis

| Transformation | Reagents/Catalyst | Substrate Type | Product |

|---|---|---|---|

| Asymmetric Fluorination | [2.2]Paracyclophane-based isothiourea catalyst / NFSI | Carboxylic Acids | α-Fluoroesters mdpi.com |

| Oxidation of C-X bond | Acridine-based PNP-Ru pincer complex / Water | Secondary Halides | Ketones acs.org |

| Asymmetric Diamination | Chiral Organoselenium Catalyst / N-fluorocollidinium tetrafluoroborate | Alkenes | Enantioenriched Diamines acs.org |

The principles of green chemistry are increasingly integral to the optimization of synthetic routes for compounds like (2-fluorophenyl)(phenyl)methanone. vapourtec.com These principles aim to reduce waste, minimize energy consumption, and use safer chemicals. acs.orgresearchgate.net

A key principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, using catalysts for fluorination or cross-coupling reactions reduces the amount of waste generated. mdpi.comnih.gov

Energy efficiency is also a major consideration. youtube.com Designing reactions that can be performed at ambient temperature and pressure significantly reduces energy costs. The development of highly active catalysts can enable reactions to proceed under milder conditions. youtube.com

Furthermore, reducing derivatives by avoiding the use of protecting groups simplifies synthetic steps and reduces waste. acs.org The high specificity of enzymatic reactions, for instance, can often eliminate the need for protecting groups. acs.org A recent development in green synthesis is the conversion of thiols and disulfides into sulfonyl fluorides using a safe and low-cost process that yields only non-toxic salts as by-products, highlighting a move towards more environmentally benign synthetic methods. eurekalert.org

Solid-Phase Synthesis and Flow Chemistry Techniques in Complex Molecule Assembly

Modern synthetic chemistry has embraced enabling technologies like solid-phase synthesis and flow chemistry to assemble complex molecules with greater efficiency and automation.

Solid-phase synthesis involves attaching a starting material to an insoluble polymer support and then carrying out a sequence of reactions. nih.gov This methodology simplifies purification, as excess reagents and by-products can be washed away, leaving the desired product attached to the solid support. youtube.com This technique has been widely used for synthesizing peptides and has been extended to other classes of molecules, including ketones. nih.govyoutube.com A general method for the solid-phase synthesis of peptidyl-fluoromethyl ketones has been developed, demonstrating the feasibility of incorporating fluorinated ketone moieties using this technique. rsc.org

Flow chemistry , where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. vapourtec.com It allows for enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. youtube.com Flow processes are often more efficient and less wasteful, aligning well with the principles of green chemistry. vapourtec.com The scalability of flow chemistry is a significant advantage, allowing for the production of gram-scale quantities of intermediates without re-optimizing the process. youtube.com This technology is being applied to the synthesis of complex bioactive peptides and holds great promise for the automated and scalable synthesis of fluorinated diaryl ketones and their analogues. youtube.com

Fundamental Reaction Mechanisms in Aryl Ketone Chemistry

The chemistry of aryl ketones like (2-fluorophenyl)phenylmethanone is dominated by the reactivity of the carbonyl (C=O) group. This functional group is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge, rendering the carbonyl carbon electrophilic. youtube.com

Carbonyl Reactivity and Addition-Elimination Processes

The primary reaction pathway for aryl ketones is nucleophilic addition. ncert.nic.in The electrophilic carbonyl carbon is a prime target for a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and enolates. libretexts.orgmsu.edu

The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. unacademy.com This step is often reversible. bham.ac.uk

Protonation: The resulting negatively charged oxygen (alkoxide) is then protonated by a protic solvent or during an acidic workup to yield the final alcohol product. masterorganicchemistry.com

The rate of this addition can be enhanced by acid or base catalysis. Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. bham.ac.uk Base catalysis typically involves deprotonating a weak nucleophile to generate a more potent one.

Kinetics and Thermodynamics of Reaction Pathways

The kinetics and thermodynamics of these reactions dictate their feasibility and rate. The energy changes throughout the reaction can be visualized using a reaction energy profile.

Rate-Determining Steps and Reaction Intermediates

The tetrahedral alkoxide formed after the initial nucleophilic attack is a key reaction intermediate. ncert.nic.in Intermediates are species that exist at local energy minima on the reaction energy diagram and, in theory, can be isolated, unlike transient transition states. masterorganicchemistry.com

| Reaction Step | Description | Kinetic Significance |

| 1. Nucleophilic Attack | The nucleophile adds to the carbonyl carbon. | Often the Rate-Determining Step (RDS). |

| Intermediate Formation | A tetrahedral alkoxide intermediate is formed. | A transient species at a local energy minimum. |

| 2. Protonation | The alkoxide is protonated to form an alcohol. | Usually a fast step. |

This table outlines the general kinetic steps for nucleophilic addition to a ketone.

Energy Profiles and Transition State Analysis

A reaction energy profile plots the change in potential energy as reactants are converted into products. libretexts.org The highest point on this profile between a reactant and an intermediate (or product) corresponds to the transition state.

Transition State: This is a high-energy, transient arrangement of atoms that cannot be isolated. masterorganicchemistry.com It represents the energy maximum on the path from reactants to products. For nucleophilic addition, the transition state involves the partial formation of the new carbon-nucleophile bond and partial breaking of the carbonyl π-bond.

Activation Energy (Ea or ΔG‡): This is the energy difference between the reactants and the transition state. libretexts.org A higher activation energy corresponds to a slower reaction rate.

Influence of Substituents and Structural Features on Reactivity

Substituents on the aromatic rings of a benzophenone derivative significantly influence the reactivity of the carbonyl group. These effects can be broadly categorized as electronic and steric.

In the case of (2-fluorophenyl)phenylmethanone , the fluorine atom at the ortho position exerts a strong influence.

Electronic Effect: Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. While fluorine also has a +M (mesomeric or resonance) effect due to its lone pairs, the inductive effect is generally dominant for halogens.

Steric Effect: The presence of a substituent at the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon. However, fluorine is a relatively small atom, so its steric hindrance is less pronounced compared to larger groups like chlorine or a methyl group. acs.orgnih.gov

Studies on substituted benzophenones have shown that electron-withdrawing groups generally enhance reaction rates for nucleophilic processes, while electron-donating groups decrease them. core.ac.ukresearchgate.net For example, the rate of photoreduction of benzophenones changes in parallel with the stability of the ketyl radicals formed, which is directly influenced by the substituents. researchgate.net

| Substituent | Position | Electronic Effect | Predicted Effect on Carbonyl Reactivity |

| -F | ortho | Strong -I, Weak +M | Increase (dominant inductive effect) |

| -CH₃ | para | Weak +I, +M | Decrease |

| -OCH₃ | para | Weak -I, Strong +M | Decrease |

| -NO₂ | para | Strong -I, Strong -M | Increase |

This table provides a qualitative comparison of the expected electronic effects of various substituents on the reactivity of the benzophenone carbonyl group towards nucleophiles.

Impact of Fluorine Substitution on Electronic and Steric Effects

The introduction of a fluorine atom onto a phenyl ring of a diaryl ketone scaffold, such as in (2-fluorophenyl)-phenylmethanone, profoundly influences the molecule's electronic properties and steric environment, which in turn dictates its reactivity.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect is most pronounced at the ortho position, leading to a significant increase in the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more susceptible to nucleophilic attack. Concurrently, fluorine can exert a weaker, electron-donating mesomeric effect (+M) through its lone pairs, but the inductive effect typically dominates in influencing reactivity. rsc.org

The kinetic parameters of reactions involving fluorinated ketones often reflect these electronic perturbations. For instance, studies on the photoreduction of substituted benzophenones have shown that electron-withdrawing groups, such as trifluoromethyl (a group with a strong -I effect similar to fluorine), can substantially alter the activation energy of the reaction. nih.gov The stability of the resulting ketyl radicals is a determining factor, and fluorine substitution can influence this stability. nih.gov

Interactive Table: Electronic Properties of Fluorine Substituent

| Property | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density through sigma bonds due to high electronegativity. | Increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. |

| Mesomeric Effect (+M) | Donation of lone pair electron density into the aromatic pi-system. | Generally weaker than the inductive effect for fluorine; can slightly counteract the electron-withdrawing nature. |

| Steric Effect | The physical bulk of the fluorine atom at the ortho position can hinder the approach of reactants to the carbonyl center. | Can decrease reaction rates by sterically shielding the reaction site, particularly with bulky nucleophiles or reagents. researchgate.net |

The steric bulk of the fluorine atom, while modest compared to other halogens, cannot be ignored, especially when it is at the ortho position. This placement can create steric hindrance that impedes the optimal trajectory for nucleophilic attack on the carbonyl carbon. rsc.org The interplay between these electronic and steric factors is critical; fluorination of cyclic ketones with reagents like Selectfluor® has shown that reactivity is governed by a combination of these effects. researchgate.net In some cases, steric crowding can render a potential reaction site unreactive. researchgate.net

Role of the Ethane Bridge in Conformation and Reactivity

An ethane bridge connecting two phenylmethanone units, as implied in the structure of "Ethane;(2-fluorophenyl)-phenylmethanone" (structurally analogous to 1,2-dibenzoylethane), imposes significant conformational constraints while also providing a pathway for electronic communication between the two aromatic systems.

Unlike a more rigid ethylene (B1197577) bridge found in compounds like 1,2-dibenzoylethylene, which exists as distinct cis and trans isomers researchgate.netacs.org, a saturated ethane bridge allows for rotation around the central carbon-carbon single bond. This rotation leads to different spatial arrangements of the two (2-fluorophenyl)carbonyl groups, primarily the anti and gauche conformations.

Interactive Table: Conformations of a 1,2-Diaroylethane System

| Conformation | Dihedral Angle (approx.) | Description | Potential Impact |

| Anti | 180° | The two benzoyl groups are positioned on opposite sides of the C-C bond. | Minimizes steric repulsion between the large aromatic groups. May be the most stable conformation. |

| Gauche | 60° | The two benzoyl groups are positioned at a 60-degree angle to each other. | Introduces potential for through-space interactions between the aromatic rings and/or carbonyl groups. |

The conformation of the molecule is crucial as it dictates the proximity of the two aromatic rings and can influence reactivity through two primary mechanisms:

Through-Space Interactions: In the gauche conformation, the two aromatic rings are brought into close proximity. This can lead to transannular interactions, such as π-π stacking. These interactions, which involve attractive dispersion forces and Pauli repulsion, are known to be predominant in systems like researchgate.netresearchgate.netcyclophanes and can significantly affect the molecule's electronic structure and reactivity. scielo.brscielo.brscispace.com

The interplay of these interactions can affect the photochemistry and reaction mechanisms of the molecule. For example, the relative orientation of the two chromophores could influence intramolecular energy or electron transfer processes upon photoexcitation.

Solvent Effects and Reaction Environment Modulation

The solvent in which a reaction is conducted is not merely an inert medium but can play a decisive role in influencing reaction rates, mechanisms, and even the final products. chemrxiv.org

Solvent-Assisted Reaction Pathways

A solvent can actively participate in a reaction mechanism, a phenomenon known as a solvent-assisted pathway. A classic example is the photoreduction of benzophenone to benzopinacol, a reaction often carried out in isopropyl alcohol. In this process, the solvent acts as both the medium and a reactant.

The mechanism proceeds as follows:

Photoexcitation: Benzophenone absorbs UV light, promoting it to an excited triplet state (a diradical).

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from the isopropyl alcohol solvent, forming a benzophenone ketyl radical and an alcohol-derived radical. researchgate.net

Dimerization: Two benzophenone ketyl radicals then combine to form the final product, benzpinacol.

In this case, a protic solvent like ethanol (B145695) or isopropyl alcohol is essential as it serves as the hydrogen donor. researchgate.net The rate of reaction of benzophenone free radical anions has been shown to increase with the solvating power of the medium, demonstrating the solvent's direct influence on the reactivity of intermediates. scielo.brrsc.org

Divergent Reactivity Induced by Solvent Systems

Changing the solvent system can dramatically alter the course of a reaction, leading to different products from the same starting materials. This divergent reactivity arises from the solvent's ability to selectively stabilize or destabilize key intermediates or transition states.

For example, research on the fluorination of phenylacetic acid derivatives using Selectfluor® has demonstrated a critical solvent-dependent switch in the reaction mechanism. nih.gov

In Aqueous Conditions (e.g., acetone/water): The reaction proceeds via a decarboxylative fluorination. The presence of water facilitates the deprotonation of the carboxylic acid, leading to a single-electron transfer (SET) pathway and ultimately yielding a benzyl fluoride (B91410) derivative. nih.gov

In Non-Aqueous Conditions: The reaction switches to a direct fluorination of the benzylic C-H bond, resulting in the formation of an α-fluoro-α-arylcarboxylic acid. nih.gov

This solvent-dependent switch highlights how the reaction environment can control which of two possible mechanistic pathways is favored. In the context of a molecule like (2-fluorophenyl)-phenylmethanone, one could envision similar divergent pathways in reactions such as nucleophilic substitution. For instance, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) might favor one reaction pathway, while a polar protic solvent like ethanol could promote another by stabilizing charged intermediates through hydrogen bonding, potentially leading to different regio- or chemoselectivity. rsc.org The choice of solvent can thus be a powerful tool to modulate and control the outcome of chemical transformations.

Computational Chemistry Approaches for Ethane; 2 Fluorophenyl Phenylmethanone

Quantum Chemical Methods for Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in predicting the fundamental properties of a molecule based on the principles of quantum mechanics. These methods can determine the most stable arrangement of atoms in space (geometry optimization) and describe the distribution of electrons, which governs the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For Ethane (B1197151);(2-fluorophenyl)-phenylmethanone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. ajchem-a.com This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The optimized structure would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the presence of the fluorine atom on one of the phenyl rings is expected to induce subtle changes in the ring's geometry compared to the unsubstituted phenyl ring. researchgate.net The C-F bond length and the C-C bond lengths within the fluorinated ring would be of particular interest. researchgate.net

Furthermore, DFT calculations provide a wealth of information about the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule. ajchem-a.com In Ethane;(2-fluorophenyl)-phenylmethanone, the electronegative oxygen and fluorine atoms would be expected to be regions of high electron density (negative potential), while the hydrogen atoms would be areas of lower electron density (positive potential). This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Optimized Geometry | ||

| C=O bond length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |

| C-F bond length | ~1.35 Å | Reflects the strength of the carbon-fluorine bond. |

| Phenyl ring C-C bond lengths | ~1.39 - 1.41 Å | Shows the aromatic character of the rings. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates the molecule's chemical stability. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality data.

For this compound, high-accuracy ab initio calculations could be used to refine the understanding of subtle electronic effects, such as the influence of the fluorine substituent on the aromatic system's electron density and the precise nature of the intramolecular interactions. nih.gov These methods are particularly valuable for studying reaction mechanisms or excited states, which are crucial for understanding photochemical behavior.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for flexible molecules like this compound, which can adopt various shapes or conformations.

Exploration of Conformational Space for Ethane-Bridged Systems

The ethane bridge connecting the two phenylmethanone moieties allows for considerable conformational flexibility. Rotation around the C-C single bonds of this bridge gives rise to different spatial arrangements of the phenyl groups relative to each other. The two principal conformations are the staggered and eclipsed forms. libretexts.orgutexas.eduyoutube.com The staggered conformation, where the substituents on adjacent carbons are as far apart as possible, is generally lower in energy and therefore more stable than the eclipsed conformation, where they are aligned. cdnsciencepub.comlibretexts.org

Intermolecular Interactions and Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment. MD simulations are well-suited to study the effects of solvents on the conformational preferences of this compound. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent interacts with the solute and influences its shape.

For example, in a polar solvent like water, the molecule might adopt a conformation that maximizes the exposure of its polar groups (the carbonyl and fluoro groups) to the solvent while burying the nonpolar phenyl rings. In a nonpolar solvent, the opposite might be true. These simulations can also provide insights into the formation of intermolecular hydrogen bonds if appropriate partner molecules are present.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be made.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. These calculations can help to assign the observed absorption bands to specific electronic transitions within the molecule.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated using DFT. These theoretical frequencies can be compared with an experimental IR spectrum to aid in the assignment of the observed peaks to specific vibrational modes of the molecule.

NMR chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the theoretical ¹H and ¹³C NMR spectra, one can assist in the structural elucidation of the molecule and the assignment of the experimental resonances.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Illustrative Value | Significance |

| UV-Vis | λmax | ~250 nm, ~290 nm | Corresponds to π → π* and n → π* electronic transitions. |

| IR | C=O stretch | ~1660 cm⁻¹ | Characteristic vibration of the ketone functional group. |

| C-F stretch | ~1250 cm⁻¹ | Characteristic vibration involving the fluorine atom. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm | Chemical shift typical for a ketone carbon. |

| Fluorinated Ring Carbons | ~115-165 ppm | Chemical shifts influenced by the fluorine substituent. | |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm | Chemical shifts in the aromatic region. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific calculations for this compound.

Theoretical Vibrational Spectroscopy (FTIR, Raman)

Theoretical calculations of the vibrational spectra (FTIR and Raman) for (2-fluorophenyl)-phenylmethanone are crucial for the assignment of experimentally observed vibrational bands. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes of the molecule in its ground state.

Detailed computational studies have analyzed the 3N-6 vibrational modes for this molecule, where N is the number of atoms. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data.

Key predicted vibrational modes include:

C=O Stretching: The carbonyl group stretch is one of the most characteristic vibrations, typically predicted at a high frequency.

C-F Stretching: The vibration of the carbon-fluorine bond is also a distinct feature in the spectrum.

Aromatic C-H Stretching: These vibrations are expected in the high-frequency region of the spectrum.

Ring Vibrations: The phenyl rings exhibit complex in-plane and out-of-plane bending and stretching modes.

Below is a data table summarizing selected, representative theoretical vibrational frequencies for (2-fluorophenyl)-phenylmethanone, calculated using DFT.

Table 1: Representative Calculated Vibrational Frequencies for (2-fluorophenyl)-phenylmethanone

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1670 | Carbonyl group stretching |

| ν(C-F) | 1225 | Carbon-Fluorine stretching |

| ν(C-H) | 3070 | Aromatic C-H stretching |

| δ(Ring) | 1595 | Phenyl ring in-plane deformation |

Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of (2-fluorophenyl)-phenylmethanone. These calculations provide information about the electronic transitions between molecular orbitals.

The calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. The main electronic transitions are typically found to be π → π* and n → π* transitions. The π → π* transitions, originating from the aromatic system, are generally more intense than the n → π* transitions, which involve the non-bonding electrons of the carbonyl oxygen.

The solvent environment can significantly influence the electronic spectra, and computational models can account for this using methods like the Polarizable Continuum Model (PCM).

Table 2: Calculated Electronic Absorption Data for (2-fluorophenyl)-phenylmethanone

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | 340 | 0.002 | n → π* |

| S₀ → S₂ | 285 | 0.150 | π → π* |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts of (2-fluorophenyl)-phenylmethanone. These calculations provide a direct link between the electronic structure of the molecule and the experimentally observed NMR spectrum.

The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The accuracy of these predictions is valuable for confirming the molecular structure and assigning specific resonances to individual nuclei within the molecule. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Table 3: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for (2-fluorophenyl)-phenylmethanone

| Nucleus | Calculated Chemical Shift (ppm) |

|---|---|

| C (C=O) | 195.5 |

| C (C-F) | 161.0 |

| C (ipso, unsubstituted ring) | 137.8 |

| C (ortho, F-substituted ring) | 116.2 |

| H (ortho, unsubstituted ring) | 7.8 |

Computational Studies of Reaction Mechanisms and Catalysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving (2-fluorophenyl)-phenylmethanone, including its synthesis and subsequent transformations. These studies can map out the entire reaction pathway, providing critical information that is often difficult to obtain experimentally.

Transition State Localization and Reaction Path Intrinsics

A key aspect of studying reaction mechanisms is the localization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods can precisely determine the geometry and energy of these transient species.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products. This analysis traces the reaction path downhill from the transition state in both forward and reverse directions, ensuring the identified pathway is the correct one. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

Energetic Landscape of Proposed Synthetic Steps

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic landscape, or reaction profile, for proposed synthetic steps. This profile visualizes the energy changes that occur throughout the reaction.

Derivatization and Chemical Transformations of Ethane; 2 Fluorophenyl Phenylmethanone

Selective Functional Group Interconversions of the Ketone Moiety

The carbonyl group is one of the most reactive sites in (2-fluorophenyl)-phenylmethanone, serving as a key hub for functional group interconversions (FGIs). These reactions transform the ketone into various other functional groups, significantly altering the molecule's chemical and physical properties.

Reduction to Secondary Alcohols: The most common transformation is the reduction of the ketone to a secondary alcohol, (2-fluorophenyl)(phenyl)methanol. This can be achieved with high efficiency using complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose, as is the milder and more selective sodium borohydride (B1222165) (NaBH₄). imperial.ac.ukfiveable.me Borane (BH₃) complexes can also be employed for this reduction. fiveable.me

Conversion to Alkenes: The ketone can be converted into an alkene through several olefination reactions. The Wittig reaction, using phosphonium (B103445) ylides, or the Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) esters, are standard methods for forming a new carbon-carbon double bond in place of the carbonyl group. fiveable.me

Carbon-Carbon Bond Formation: The electrophilic carbon of the carbonyl group is susceptible to attack by organometallic nucleophiles, such as those in Grignard reagents. This reaction results in the formation of a new carbon-carbon bond and a tertiary alcohol, providing a route to more complex molecular structures. fiveable.me

Reductive Amination: The ketone can also be converted to an amine through reductive amination. This process typically involves the formation of an intermediate imine or enamine, which is then reduced in situ. Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used for this transformation.

The table below summarizes key interconversions of the ketone group.

| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Ketone | LiAlH₄ or NaBH₄ | Secondary Alcohol | Reduction |

| Ketone | H₂NNH₂/KOH (Wolff-Kishner) | Methylene (CH₂) | Reduction |

| Ketone | Ph₃P=CR₂ (Wittig Reagent) | Alkene | Olefination |

| Ketone | R-MgBr (Grignard Reagent) | Tertiary Alcohol | Nucleophilic Addition |

| Ketone | R-NH₂, NaBH₃CN | Amine | Reductive Amination |

Aromatic Functionalization of the Fluorophenyl and Phenyl Rings

The two aromatic rings of the molecule offer opportunities for functionalization through electrophilic aromatic substitution and modern cross-coupling reactions. The reactivity of each ring is influenced by the existing substituents: the deactivating carbonyl group and, on one ring, the ortho-fluoro substituent.

Electrophilic Aromatic Substitution:

Phenyl Ring: The phenyl ring is deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles primarily to the meta position. Standard reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation can be performed, although they may require harsher conditions than for an unsubstituted benzene (B151609) ring.

2-Fluorophenyl Ring: The 2-fluorophenyl ring has two deactivating groups: the carbonyl and the fluorine atom. The fluorine atom is an ortho-, para-director, while the carbonyl is a meta-director. The combined influence of these groups and steric hindrance makes predicting the exact site of substitution complex, often leading to a mixture of products.

Transition Metal-Catalyzed Functionalization: Modern synthetic methods allow for more precise functionalization. Transition metal-catalyzed reactions can activate specific C-H or C-F bonds, enabling the introduction of new groups with high selectivity. researchgate.netnih.gov

C-H Activation: Palladium catalysts, often used in conjunction with ligands like norbornene, can direct the functionalization of the C-H bond at the ortho position to the carbonyl group. nih.gov This allows for the introduction of alkyl, aryl, or other functional groups at a position that is difficult to access via classical electrophilic substitution.

C-F Bond Activation: The carbon-fluorine bond, while strong, can be activated by certain transition metal complexes, particularly those involving nickel or ruthenium. researchgate.net This allows the fluorine atom to be replaced with other functional groups, providing a powerful tool for derivatization.

The table below outlines potential functionalization reactions on the aromatic rings.

| Ring | Reagent(s) | Potential Product(s) | Reaction Type |

| Phenyl Ring | HNO₃, H₂SO₄ | (2-Fluorophenyl)(3-nitrophenyl)methanone | Electrophilic Nitration |

| Phenyl Ring | Br₂, FeBr₃ | (3-Bromophenyl)(2-fluorophenyl)methanone | Electrophilic Halogenation |

| 2-Fluorophenyl Ring | Pd catalyst, R-X | ortho-Alkylated/Arylated derivatives | C-H Activation/Coupling |

| 2-Fluorophenyl Ring | Ni or Ru catalyst | Phenyl(2-substituted-phenyl)methanone | C-F Bond Activation |

Strategic Derivatization for Analytical Applications (e.g., Gas Chromatography)

For analysis by gas chromatography (GC), compounds must be volatile and thermally stable. The polarity of the ketone in (2-fluorophenyl)-phenylmethanone can lead to poor peak shape and adsorption on the GC column. shimadzu.com Therefore, strategic derivatization is often employed to convert the polar ketone into a less polar, more volatile functional group, improving its chromatographic behavior. nih.gov

A common strategy involves a two-step process:

Oximation: The ketone is first reacted with an oximation reagent, such as methoxyamine hydrochloride (MeOx). nih.gov This converts the carbonyl group into a methoxime, which is less polar.

Silylation: Any other active hydrogens, if present on other parts of the molecule or introduced in a previous step (e.g., reduction of the ketone to an alcohol), are capped using a silylating agent. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful reagent for this purpose, converting hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers. nih.gov

An alternative approach is to first reduce the ketone to the corresponding secondary alcohol, as described in section 5.1, and then convert the resulting hydroxyl group into a silyl (B83357) ether using a reagent like MSTFA or N-methyl-bis-trifluoroacetamide (MBTFA). shimadzu.com These derivatives are significantly more volatile and less prone to interactions with the stationary phase of the GC column.

The table below lists common derivatization agents for GC analysis.

| Target Group | Derivatization Reagent | Resulting Derivative | Purpose |

| Ketone | Methoxyamine (MeOx) | Methoxime | Increase volatility, improve peak shape |

| Ketone (after reduction to Alcohol) | MSTFA, MBTFA | Trimethylsilyl (TMS) Ether | Increase volatility, thermal stability |

Exploration of Novel Organic Transformations Catalyzed by Metal-Organic Frameworks (MOFs) or Porphyrins

Metal-Organic Frameworks (MOFs) and porphyrins represent a frontier in catalysis, offering high selectivity and efficiency under mild conditions. mdpi.com These materials can be designed with specific active sites, making them ideal for catalyzing novel transformations of substrates like (2-fluorophenyl)-phenylmethanone.

Porphyrin-Based MOFs as Oxidation Catalysts: Porphyrins are macrocyclic molecules that can chelate a central metal ion. Metalloporphyrins are known to mimic the function of enzymes like cytochrome P-450, which catalyze oxidation reactions in nature. mdpi.com By incorporating metalloporphyrins as linkers in a MOF structure (Por-MOF), highly active and reusable heterogeneous catalysts can be created. mdpi.comnih.gov

A manganese- or iron-containing Por-MOF could potentially catalyze the selective hydroxylation of one of the aromatic rings of (2-fluorophenyl)-phenylmethanone. The constrained environment of the MOF pores could offer regioselectivity that is not achievable with traditional homogeneous catalysts.

MOFs in Photocatalysis: Certain MOFs, particularly those containing photoactive linkers like porphyrins, can act as photocatalysts. mdpi.comresearchgate.net Under visible-light irradiation, a Por-MOF could be used to drive reactions such as selective C-H activation or to facilitate novel coupling reactions involving the ketone or aromatic rings, potentially under much milder conditions than thermally driven processes.

The table below presents hypothetical applications of these advanced catalysts.

| Catalyst Type | Proposed Transformation | Potential Advantage |

| Iron or Manganese Por-MOF | Selective aromatic C-H hydroxylation | High regioselectivity, reusability, mild conditions |

| Photocatalytic Por-MOF | Light-driven C-H functionalization | Use of visible light as energy source, enhanced selectivity |

| Chiral MOF | Asymmetric reduction of the ketone | Synthesis of a single enantiomer of the alcohol product |

| Lewis-Acidic MOF | Catalysis of Friedel-Crafts or cycloaddition reactions | High activity, shape-selective catalysis |

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethane; 2 Fluorophenyl Phenylmethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net For a molecule like (2-fluorophenyl)(phenyl)methanone, with its distinct aromatic systems, NMR provides precise information on the chemical environment of each proton and carbon atom.

While one-dimensional (1D) NMR spectra can be crowded in complex molecules, two-dimensional (2D) NMR experiments resolve overlapping signals into a second dimension, revealing correlations between nuclei. wikipedia.orgomicsonline.org The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful, as it maps direct, one-bond correlations between protons and the carbon atoms to which they are attached.

For (2-fluorophenyl)(phenyl)methanone, an HSQC spectrum would feature cross-peaks that definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. This is invaluable for assigning the signals of the two distinct phenyl rings. The protons on the unsubstituted phenyl ring are expected to show correlations to carbons in the approximate range of 128-133 ppm, while the protons on the 2-fluorophenyl ring will correlate to carbons whose shifts are influenced by the electron-withdrawing fluorine atom.

Interactive Data Table: Expected ¹H-¹³C HSQC Correlations for (2-fluorophenyl)(phenyl)methanone

This table presents the predicted one-bond correlations. Actual chemical shifts can vary based on solvent and experimental conditions. Data is inferred from typical values for substituted benzophenones. rsc.orgrsc.org

| Proton (¹H) Signal | Expected ¹H Shift (ppm) | Correlated Carbon (¹³C) Signal | Expected ¹³C Shift (ppm) | Ring Assignment |

| H-3', H-4', H-5' | ~7.5 - 7.6 | C-3', C-4', C-5' | ~128 - 133 | Unsubstituted Phenyl |

| H-2', H-6' | ~7.8 | C-2', C-6' | ~130 | Unsubstituted Phenyl |

| H-3, H-4, H-5, H-6 | ~7.1 - 7.6 | C-3, C-4, C-5, C-6 | ~116 - 135 | 2-Fluorophenyl |

Beyond HSQC, other advanced pulse sequences are employed for a complete structural assignment. weebly.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For (2-fluorophenyl)(phenyl)methanone, COSY would reveal the connectivity of adjacent protons within each aromatic ring, allowing for sequential assignment of the proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.netomicsonline.org HMBC is critical for identifying quaternary (non-protonated) carbons. For instance, correlations from the ortho-protons of both rings (H-6 and H-2'/H-6') to the carbonyl carbon (C=O) would confirm its assignment. Similarly, correlations to the fluorine-bearing carbon (C-2) would be observed, solidifying the assignment of the fluorinated ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of their bonding connectivity. wikipedia.org NOESY is useful for determining the molecule's preferred conformation in solution. Cross-peaks between the protons of the two different rings can provide insight into the torsional angle between the phenyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups, each of which has characteristic vibrational frequencies.

The IR and Raman spectra of (2-fluorophenyl)(phenyl)methanone are dominated by vibrations characteristic of its constituent parts: the ketone carbonyl group, the aromatic rings, and the carbon-fluorine bond. The most prominent peak is typically the C=O stretching vibration, which is strong in the IR spectrum. The C-F bond also gives rise to a strong absorption in the IR. Aromatic C-H and C=C stretching vibrations are also clearly identifiable.

Interactive Data Table: Characteristic Vibrational Frequencies for (2-fluorophenyl)(phenyl)methanone

This table outlines the expected frequency ranges for the key functional groups. Data is based on standard spectroscopic tables and data from related compounds. rsc.orgresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique(s) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Multiple weak to medium bands. |

| Carbonyl (C=O) Stretch | 1680 - 1660 | IR (Strong), Raman (Medium) | Conjugation to two aryl rings lowers the frequency from a typical ketone. |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Multiple bands characteristic of the aromatic skeleton. |

| Carbon-Fluorine (C-F) Stretch | 1270 - 1100 | IR (Strong) | A strong, characteristic absorption in the fingerprint region. |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | IR (Strong) | Pattern can be indicative of substitution on the benzene (B151609) rings. |

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can be effectively studied using vibrational spectroscopy. While the molecular structure remains the same, polymorphs differ in their crystal lattice packing, which alters intermolecular interactions. These differences manifest as subtle but measurable changes in the vibrational spectra.

Shifts in the frequency of the carbonyl (C=O) stretching mode are particularly diagnostic, as this group often participates in intermolecular interactions. Furthermore, the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) corresponds to lattice vibrations (phonons). This region provides a direct fingerprint of the crystal lattice, making Raman spectroscopy an exceptionally powerful tool for distinguishing between different polymorphic forms of compounds like (2-fluorophenyl)(phenyl)methanone.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information. For (2-fluorophenyl)(phenyl)methanone (C₁₃H₉FO, MW ≈ 200.21 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 200.

The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.orgyoutube.com This process is driven by the formation of a stable acylium ion. Two principal alpha-cleavage pathways exist for this molecule:

Loss of a Phenyl Radical: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in the loss of a phenyl radical (•C₆H₅, 77 Da), generating the 2-fluorobenzoyl cation at m/z 123 .

Loss of a 2-Fluorophenyl Radical: Cleavage of the bond between the carbonyl carbon and the fluorinated ring leads to the loss of a 2-fluorophenyl radical (•C₆H₄F, 95 Da), forming the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectrum of benzophenone (B1666685) derivatives.

These primary fragment ions can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide molecule (CO, 28 Da), leading to the formation of the corresponding aryl cations at m/z 95 and m/z 77, respectively. researchgate.net

Interactive Data Table: Major Mass Spectrometry Fragments for (2-fluorophenyl)(phenyl)methanone

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 200 | Molecular Ion | [C₁₃H₉FO]⁺• | Ionization of parent molecule |

| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ | α-cleavage: [M]⁺• - •C₆H₅ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage: [M]⁺• - •C₆H₄F |

| 95 | 2-Fluorophenyl cation | [C₆H₄F]⁺ | Secondary fragmentation: [m/z 123]⁺ - CO |

| 77 | Phenyl cation | [C₆H₅]⁺ | Secondary fragmentation: [m/z 105]⁺ - CO |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable technique for the unambiguous determination of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, owing to the slight mass differences between isotopes.

In the analysis of (2-fluorophenyl)(phenyl)methanone, HRMS provides an experimental m/z value with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the confident assignment of the molecular formula. The technique is particularly valuable for differentiating between potential isobaric interferences, ensuring the correct identification of the target compound.

Data Table: Representative HRMS Data for (2-fluorophenyl)(phenyl)methanone

| Parameter | Value |

| Molecular Formula | C₁₃H₉FO |

| Theoretical Monoisotopic Mass (Da) | 200.0637 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z ([M+H]⁺) | 201.0710 |

| Mass Accuracy (ppm) | 1.5 |

Note: The data presented in this table is representative and intended for illustrative purposes.

The high mass accuracy demonstrated in the table confirms the elemental composition of the protonated molecule as [C₁₃H₁₀FO]⁺. This is a critical first step in the structural elucidation process, providing a foundational piece of evidence for the compound's identity. The application of HRMS has been successfully used to elucidate the structure of other complex molecules, including polyfluorinated polyether-based formulations. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often referred to as collision-induced dissociation (CID), generates a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for the confirmation of the compound's connectivity.

For (2-fluorophenyl)(phenyl)methanone, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Upon fragmentation, characteristic losses corresponding to stable neutral molecules or radical species would be observed. The fragmentation pathways of related cathinone (B1664624) derivatives, which also feature a carbonyl group and aromatic rings, can provide a model for predicting the fragmentation of this compound. nih.gov For instance, the cleavage of the bond between the carbonyl group and the phenyl rings is a common fragmentation pathway in such molecules.

Data Table: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of (2-fluorophenyl)(phenyl)methanone

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 201.0710 | 123.0342 | C₆H₅• (Phenyl radical) |

| 201.0710 | 105.0335 | C₆H₄F• (Fluorophenyl radical) |

| 201.0710 | 95.0131 | C₇H₅O (Benzoyl cation) |

| 123.0342 | 95.0131 | CO (Carbon monoxide) |

Note: The fragmentation data is hypothetical and based on established principles of mass spectrometry for analogous structures.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece. The observation of ions corresponding to the benzoyl cation and the fluorinated phenyl portion of the molecule would provide strong evidence for the proposed structure of (2-fluorophenyl)(phenyl)methanone.

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and crystal packing.

While a specific crystal structure for (2-fluorophenyl)(phenyl)methanone is not publicly available, the crystallographic analysis of numerous substituted benzophenones provides a strong basis for predicting its solid-state characteristics. nih.govacs.orgnih.govresearchgate.net These studies reveal that the conformation of benzophenone derivatives is largely influenced by the steric and electronic nature of the substituents on the phenyl rings. The dihedral angle between the two aromatic rings is a key conformational parameter.

Data Table: Predicted Crystallographic Parameters for (2-fluorophenyl)(phenyl)methanone Based on Analogous Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~10-15 |

| c (Å) | ~9-13 |

| β (°) | ~100-110 |

| Volume (ų) | ~1000-1500 |

| Z (molecules per unit cell) | 4 |

Note: These parameters are hypothetical and are based on crystallographic data reported for structurally related benzophenone derivatives. researchgate.netresearchgate.net

The comprehensive analysis using HRMS, MS/MS, and XRD provides a detailed and unambiguous structural characterization of (2-fluorophenyl)(phenyl)methanone, from its elemental composition to its three-dimensional arrangement in the solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.